![molecular formula C14H13N3O B2825924 (Z)-2-Cyano-3-(7-ethyl-1H-indol-3-yl)prop-2-enamide CAS No. 849537-53-7](/img/structure/B2825924.png)
(Z)-2-Cyano-3-(7-ethyl-1H-indol-3-yl)prop-2-enamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis Techniques and Chemical Transformations
Research on one-pot synthesis techniques has demonstrated the ability to create complex indole derivatives through sequential reactions, offering a pathway to synthesize compounds similar to "(Z)-2-Cyano-3-(7-ethyl-1H-indol-3-yl)prop-2-enamide" with potential applications in medicinal chemistry and materials science (Zhu, Sun, & Yan, 2014).
Lewis Acid-catalyzed reactions have been developed to construct spirocyclic indolines, demonstrating the versatility of enamides in synthesizing biologically relevant structures (Yamaoka et al., 2022).
The enantioselective alkylation of enamides has been described, highlighting the potential of such compounds in asymmetric synthesis, providing a foundation for the development of chiral molecules with high enantioselectivity (Guo et al., 2009).
Studies on isomerization of N-Allyl Amides to form Z-enamides indicate the chemical versatility of enamides and their derivatives in synthesizing geometrically defined structures, which are important in the development of drugs and agrochemicals (Trost, Cregg, & Quach, 2017).
The synthesis of novel indole-based hybrid oxadiazole scaffolds with potential as urease inhibitors showcases the application of indole derivatives in discovering new therapeutic agents, suggesting a potential research direction for compounds similar to "(Z)-2-Cyano-3-(7-ethyl-1H-indol-3-yl)prop-2-enamide" (Nazir et al., 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(Z)-2-cyano-3-(7-ethyl-1H-indol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-2-9-4-3-5-12-11(8-17-13(9)12)6-10(7-15)14(16)18/h3-6,8,17H,2H2,1H3,(H2,16,18)/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGLLMGLZFBXTJ-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C(=CN2)/C=C(/C#N)\C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(7-ethyl-1H-indol-3-yl)prop-2-enamide |
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